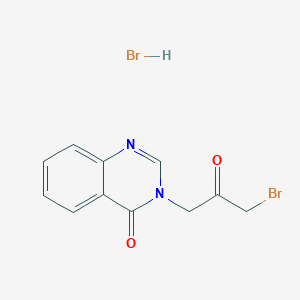

3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one hydrobromide

Description

3-(3-Bromo-2-oxopropyl)quinazolin-4(3H)-one hydrobromide (CAS: 119658-50-3) is a quinazolinone derivative with a molecular formula of C₁₁H₉BrN₂O₂ and a molecular weight of 281.11 g/mol. Its structure comprises a quinazolin-4(3H)-one core substituted at position 3 with a 3-bromo-2-oxopropyl group, stabilized by a hydrobromide salt .

However, its direct biological activity remains understudied compared to structurally related compounds like halofuginone hydrobromide .

Properties

IUPAC Name |

3-(3-bromo-2-oxopropyl)quinazolin-4-one;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O2.BrH/c12-5-8(15)6-14-7-13-10-4-2-1-3-9(10)11(14)16;/h1-4,7H,5-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEIODYCBNNKNGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)CBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Br2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one hydrobromide typically involves the following steps:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.

Introduction of the Bromo Group: The bromo group can be introduced via bromination reactions using reagents such as bromine or N-bromosuccinimide (NBS).

Formation of the Oxopropyl Group: The oxopropyl group can be introduced through acylation reactions using acyl chlorides or anhydrides.

Formation of the Hydrobromide Salt: The final hydrobromide salt can be formed by treating the compound with hydrobromic acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, potentially forming quinazolinone derivatives with different oxidation states.

Reduction: Reduction reactions could lead to the formation of reduced quinazolinone derivatives.

Substitution: The bromo group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromo group could yield a variety of substituted quinazolinone derivatives.

Scientific Research Applications

Medicinal Chemistry

3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one hydrobromide shows promise as a lead compound for developing new therapeutic agents, particularly in treating:

- Cancer : Its structural features may allow interaction with molecular targets involved in cancer cell proliferation.

- Inflammation : Potential anti-inflammatory properties can be explored.

- Infectious Diseases : The compound may exhibit antimicrobial activity against various pathogens.

Biological Studies

The compound is valuable for investigating biological activity and mechanisms of action in cellular and animal models. Research has suggested that quinazolinone derivatives can interact with various molecular targets, including enzymes and receptors, influencing cellular signaling pathways.

Chemical Biology

As a chemical probe, this compound can be utilized to study biological pathways and molecular targets. Its unique bromo substituent enhances reactivity, allowing it to participate in specific chemical reactions that can elucidate biological mechanisms.

Case Studies and Research Findings

- Anticancer Activity : A study demonstrated that quinazolinone derivatives exhibit cytotoxic effects on various cancer cell lines, suggesting that this compound could serve as a scaffold for anticancer drug development.

- Anti-inflammatory Effects : Research indicated that certain quinazolinones possess anti-inflammatory properties, potentially providing insights into the development of new anti-inflammatory agents based on this compound.

- Antimicrobial Properties : Investigations into the antimicrobial activity of quinazolinones revealed promising results against several bacterial strains, highlighting the potential of this compound as an antimicrobial agent .

Mechanism of Action

The mechanism of action of 3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one hydrobromide would depend on its specific biological activity. Generally, quinazolinone derivatives can interact with various molecular targets, such as enzymes, receptors, and DNA. The compound may exert its effects through inhibition or activation of these targets, leading to changes in cellular signaling pathways and biological processes.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Bioactivity Profiles

- Analgesic/Anti-inflammatory Derivatives: Compounds like AS2 and AS3 (2-pyridyl-substituted quinazolinones) exhibit moderate analgesic activity (50–60% inhibition in rodent models) with low ulcerogenic risk compared to aspirin .

- Carbonic Anhydrase (CA) Inhibitors: Aliphatic-thio-substituted quinazolinones (e.g., compounds 2–4) show potent inhibition of hCA II (KI: 6.4–14.2 nM) due to enhanced hydrophobic interactions, outperforming benzylthio analogues .

Antimicrobial Activity

- Clavatone and related fungal metabolites: Natural quinazolinones like clavatone and kotanin exhibit broad-spectrum antimicrobial activity (MIC: 1–8 µg/mL against S. aureus and L. monocytogenes) .

Research Findings and Structure-Activity Relationships (SAR)

- Substituent Effects: Position 3: Bulky substituents (e.g., 3-bromo-2-oxopropyl) improve metabolic stability but may reduce membrane permeability. Halofuginone’s piperidinyl group enhances target specificity . Position 2: Aliphatic-thio groups optimize CA inhibition by balancing hydrophobicity and hydrogen bonding .

- Salt Forms: Hydrobromide salts improve crystallinity and solubility, critical for formulation (e.g., halofuginone hydrobromide’s use in veterinary medicine) .

Biological Activity

3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one hydrobromide is a synthetic compound belonging to the quinazolinone family, which is known for its diverse biological activities. This compound features a bromo substituent and an oxopropyl group, enhancing its potential therapeutic applications. The molecular formula is with a molecular weight of approximately 362.02 g/mol. Its unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology .

The biological activity of this compound primarily involves its interaction with cellular targets such as enzymes and receptors. Quinazolinone derivatives have been shown to exhibit various mechanisms, including:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.

- Receptor Modulation : It could interact with various receptors, altering signaling pathways that lead to therapeutic effects.

- DNA Interaction : Some quinazolinones are known to bind to DNA, affecting replication and transcription processes .

Biological Activities

Research indicates that quinazolinone derivatives, including this compound, exhibit several biological activities:

- Antimicrobial Activity : Studies suggest that quinazolinones possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The presence of the bromo group may enhance this activity by increasing the compound's reactivity .

- Anticancer Potential : Quinazolinones have been explored for their cytotoxic effects against various cancer cell lines. They may act as tyrosine kinase inhibitors, targeting pathways involved in tumor growth and metastasis .

- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties, potentially useful in treating conditions like arthritis or other inflammatory diseases .

- Analgesic Activity : Certain quinazolinones have shown promise as pain relievers comparable to conventional non-steroidal anti-inflammatory drugs (NSAIDs) .

- Antioxidant Properties : The compound may exhibit antioxidant activity by scavenging free radicals, thus protecting cells from oxidative stress .

Research Findings

Recent studies have highlighted the synthesis and evaluation of various quinazolinone derivatives, including this compound:

Table 1: Biological Activities of Quinazolinone Derivatives

Case Studies

Several case studies have been conducted to assess the biological activity of quinazolinone derivatives:

- Antibacterial Activity Study : A study showed that a series of quinazolinones exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The presence of halogen substituents like bromine was linked to enhanced potency .

- Cytotoxicity Evaluation : Research on cytotoxic effects demonstrated that certain quinazolinones significantly inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), indicating their potential as anticancer agents .

Q & A

Q. What are the established synthetic routes for 3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one hydrobromide, and what are their limitations?

Answer: The synthesis of quinazolinone derivatives typically involves alkylation or halogenation steps. For example:

- Alkylation approach : Reacting 4(3H)-quinazolinone with 3-bromo-2-oxopropyl bromide under basic conditions (e.g., K₂CO₃ in DMF) can yield the target compound. However, this method may require purification challenges due to byproduct formation .

- Bromination strategy : Bromine in acetic acid has been used for regioselective bromination of quinazolinones (e.g., 55% yield for 6-bromo-3-amino-2-methylquinazolin-4(3H)-one), but scalability and reaction time (overnight) are limitations .

Q. What spectroscopic and analytical methods are recommended for characterizing this compound?

Answer:

- IR Spectroscopy : The carbonyl (C=O) stretch of quinazolinone appears near 1686 cm⁻¹, while NH stretches (if present) occur around 3448 cm⁻¹ .

- NMR : ¹H NMR can confirm the bromo-oxopropyl sidechain (δ ~3.5–4.5 ppm for CH₂ groups) and quinazolinone aromatic protons (δ ~7.5–8.5 ppm) .

- Elemental Analysis : Verify Br content (theoretical ~31.37% for C₁₉H₁₈Br₂ClN₃O₃) .

Q. What biological activities are associated with structurally related quinazolinone derivatives?

Answer: Quinazolinones exhibit diverse activities:

- Antiparasitic : Halofuginone hydrobromide (a structural analog) is used against coccidiosis and Theileria parasites .

- Antimicrobial : Derivatives show activity against Staphylococcus aureus and Bacillus subtilis .

- Kinase Inhibition : Some analogs act as PI3K inhibitors (e.g., 2-((4-amino-3-(3-fluoro-5-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl) derivatives) .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?

Answer:

- Molecular Docking : Use tools like AutoDock to model interactions with enzymes (e.g., PI3K or parasitic kinases) .

- Enzyme Assays : Measure IC₅₀ values against recombinant kinases or parasite-derived proteins .

- Metabolic Profiling : Track metabolites in in vitro models to identify bioactive intermediates .

Q. What strategies optimize the bromo-oxopropyl sidechain for enhanced bioactivity?

Answer:

Q. How should researchers address contradictions in synthetic yields or biological data across studies?

Answer:

Q. What methodologies assess the compound’s stability under physiological conditions?

Answer:

Q. How can computational models predict toxicity or off-target effects?

Answer:

Q. What advanced techniques resolve regioselectivity challenges during synthesis?

Answer:

Q. How does the compound’s structural flexibility impact its conformational dynamics?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.